Cas no 2229682-77-1 (6-(3-bromophenyl)hex-3-en-2-one)

6-(3-bromophenyl)hex-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 6-(3-bromophenyl)hex-3-en-2-one
- EN300-1919077
- 2229682-77-1
-
- インチ: 1S/C12H13BrO/c1-10(14)5-2-3-6-11-7-4-8-12(13)9-11/h2,4-5,7-9H,3,6H2,1H3/b5-2+
- InChIKey: LCLBRPXNOHGMJG-GORDUTHDSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CC/C=C/C(C)=O
計算された属性
- せいみつぶんしりょう: 252.01498g/mol
- どういたいしつりょう: 252.01498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 17.1Ų
6-(3-bromophenyl)hex-3-en-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919077-5.0g |
6-(3-bromophenyl)hex-3-en-2-one |
2229682-77-1 | 5g |
$3105.0 | 2023-05-31 | ||
Enamine | EN300-1919077-2.5g |
6-(3-bromophenyl)hex-3-en-2-one |
2229682-77-1 | 2.5g |
$2100.0 | 2023-09-17 | ||
Enamine | EN300-1919077-5g |
6-(3-bromophenyl)hex-3-en-2-one |
2229682-77-1 | 5g |
$3105.0 | 2023-09-17 | ||
Enamine | EN300-1919077-0.25g |
6-(3-bromophenyl)hex-3-en-2-one |
2229682-77-1 | 0.25g |
$985.0 | 2023-09-17 | ||
Enamine | EN300-1919077-1.0g |
6-(3-bromophenyl)hex-3-en-2-one |
2229682-77-1 | 1g |
$1070.0 | 2023-05-31 | ||
Enamine | EN300-1919077-10.0g |
6-(3-bromophenyl)hex-3-en-2-one |
2229682-77-1 | 10g |
$4606.0 | 2023-05-31 | ||
Enamine | EN300-1919077-10g |
6-(3-bromophenyl)hex-3-en-2-one |
2229682-77-1 | 10g |
$4606.0 | 2023-09-17 | ||
Enamine | EN300-1919077-1g |
6-(3-bromophenyl)hex-3-en-2-one |
2229682-77-1 | 1g |
$1070.0 | 2023-09-17 | ||
Enamine | EN300-1919077-0.05g |
6-(3-bromophenyl)hex-3-en-2-one |
2229682-77-1 | 0.05g |
$900.0 | 2023-09-17 | ||
Enamine | EN300-1919077-0.5g |
6-(3-bromophenyl)hex-3-en-2-one |
2229682-77-1 | 0.5g |
$1027.0 | 2023-09-17 |
6-(3-bromophenyl)hex-3-en-2-one 関連文献
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
6-(3-bromophenyl)hex-3-en-2-oneに関する追加情報
Recent Advances in the Study of 6-(3-bromophenyl)hex-3-en-2-one (CAS: 2229682-77-1) in Chemical Biology and Pharmaceutical Research
The compound 6-(3-bromophenyl)hex-3-en-2-one (CAS: 2229682-77-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the role of 6-(3-bromophenyl)hex-3-en-2-one as a key intermediate in the synthesis of more complex bioactive molecules. Its α,β-unsaturated ketone moiety makes it a versatile building block for various chemical transformations, including Michael additions and cyclization reactions. Researchers have successfully utilized this compound in the development of novel kinase inhibitors, which show promise in targeting cancer cell proliferation pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated that derivatives of 6-(3-bromophenyl)hex-3-en-2-one exhibit potent inhibitory effects against EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, with IC50 values in the low micromolar range. The bromophenyl group at the 6-position was found to be critical for binding affinity, suggesting that further modifications at this site could enhance selectivity and potency.
Another significant advancement comes from its application in neurodegenerative disease research. A team at the University of Cambridge reported that 6-(3-bromophenyl)hex-3-en-2-one derivatives can modulate tau protein aggregation, a hallmark of Alzheimer's disease. The compound's ability to cross the blood-brain barrier, as confirmed by in vivo studies in mouse models, positions it as a promising scaffold for developing neuroprotective agents.
From a synthetic chemistry perspective, recent work has focused on optimizing the production of 6-(3-bromophenyl)hex-3-en-2-one. A 2024 Nature Communications paper described a novel palladium-catalyzed coupling approach that improves yield and reduces byproducts compared to traditional methods. This advancement is particularly relevant for scaling up production while maintaining high purity standards required for pharmaceutical applications.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and potential off-target effects. Current research efforts are employing advanced techniques such as cryo-EM and molecular dynamics simulations to better understand its interactions at the atomic level. These studies are expected to provide crucial insights for structure-activity relationship (SAR) optimization in the coming years.
In conclusion, 6-(3-bromophenyl)hex-3-en-2-one represents a valuable chemical entity with diverse applications in medicinal chemistry. Its dual role as both a synthetic intermediate and a bioactive core structure underscores its importance in current drug discovery pipelines. Future research directions will likely focus on expanding its therapeutic indications and improving its pharmacokinetic properties through targeted structural modifications.
2229682-77-1 (6-(3-bromophenyl)hex-3-en-2-one) 関連製品
- 1385379-05-4(2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide)
- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)
- 216150-83-3(17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)
- 1225881-61-7(1-Amino-5-(4-fluorophenyl)pentan-3-ol)
- 154034-91-0(Chloro3-(dimethylamino)propyl-magnesium)
- 2229393-53-5(2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)
- 1706448-81-8(1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine)
- 67073-96-5(1-(6-methylpyrimidin-4-yl)ethan-1-one)
- 488757-93-3(2-cyano-3-(4-acetamidophenyl)-N-(2-phenylethyl)prop-2-enamide)
- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)



